4-(1H-benzimidazol-2-yl)-N,N-dimethylaniline (hereinafter referred to as "the compound") is an organic compound composed of a benzimidazole ring system linked to a dimethylaniline moiety through a single bond. It serves as a valuable building block for synthesizing more complex organic molecules and plays a significant role in scientific research, particularly in materials science, organic chemistry, and biochemistry. [, , , , , , , , , , , ]
2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole is an organic compound classified within the benzimidazole family. This compound features a benzimidazole core substituted with a p-N,N-dimethylaminophenyl group, which imparts unique electronic properties that are beneficial in various scientific applications. The compound is recognized for its potential roles in medicinal chemistry, particularly in the development of therapeutic agents and fluorescent probes due to its distinctive photophysical characteristics .
Benzimidazoles, including 2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole, are heterocyclic compounds that have gained attention for their biological activities and utility in organic synthesis. The specific compound is identified by the CAS number 2562-71-2 and is often utilized in research focusing on drug development and material sciences.
The synthesis of 2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole typically involves a condensation reaction between o-phenylenediamine and p-N,N-dimethylaminobenzaldehyde. This reaction is usually catalyzed by an acid, such as hydrochloric acid, under reflux conditions. The general reaction scheme can be outlined as follows:
In industrial applications, more efficient methods may be employed, such as continuous flow reactors that optimize reaction conditions for higher yields and purities. Automated systems are often used to control variables like temperature and pressure precisely .
The molecular structure of 2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole can be described as having a benzimidazole ring with a p-dimethylaminophenyl substituent. The structure can be represented as follows:
The compound's structural features contribute to its reactivity and interactions with biological targets, making it significant in medicinal chemistry .
2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole undergoes several chemical reactions, including:
The products resulting from these reactions vary based on the specific conditions used. For instance, oxidation may yield quinones, while reduction could produce amines or alcohols.
The mechanism of action for 2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole primarily involves its interaction with biological targets at the molecular level. The dimethylamino group enhances electron donation, which may facilitate binding to various receptors or enzymes involved in cellular processes. This property is particularly relevant in the context of anticancer activity, where the compound may inhibit tubulin polymerization or interfere with other critical pathways within cancer cells .
These properties make it suitable for various applications in research and industry .
2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole has diverse applications across several scientific fields:
Benzimidazole represents a privileged heterocyclic scaffold in medicinal chemistry due to its exceptional versatility in drug design. This bicyclic system, formed by fusing benzene and imidazole rings, serves as a bioisostere for purine nucleobases, enabling natural interactions with biological targets like enzymes and nucleic acids [8]. Approximately 80% of pharmaceuticals contain heterocyclic compounds, with benzimidazole derivatives featuring prominently across therapeutic areas including oncology, infectious diseases, and gastrointestinal disorders [7]. Notable FDA-approved drugs containing this core include:
Table 1: Clinically Approved Benzimidazole-Based Drugs
Drug Name | Therapeutic Category | Key Structural Features |
---|---|---|
Omeprazole | Antiulcer (PPI) | 5-methoxy-2-[(4-methoxy-3,5-dimethyl)pyridyl]methyl]sulfinyl |
Albendazole | Anthelmintic | Methyl [5-(propylthio)-1H-benzimidazol-2-yl]carbamate |
Dovitinib | Anticancer (TKI) | 4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)benzimidazol-2-yl]quinolin-2(1H)-one |
Veliparib | Anticancer (PARP inhibitor) | 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide |
The scaffold's pharmacokinetic advantages include metabolic stability, favorable partition coefficients (logP 1.5-3.5), and sufficient aqueous solubility for bioavailability. Its planar structure facilitates π-π stacking interactions in biological targets, while the electron-rich nitrogen atoms participate in hydrogen bonding and coordination chemistry [8] [10]. These properties establish benzimidazole as an indispensable anchor for developing novel pharmacologically active compounds.
The introduction of a para-N,N-dimethylaminophenyl moiety at the C2 position of benzimidazole creates a distinct electronic architecture with significant pharmacological implications. This substitution yields 2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole (CAS 2562-71-2; MW 237.3 g/mol), a pale yellow solid with characteristic spectral properties [2]. Key structural features include:
Table 2: Impact of C2 Substituents on Benzimidazole Properties
C2 Substituent | Electron Effect | HOMO-LUMO Gap (eV) | λmax (nm) | Biological Relevance |
---|---|---|---|---|
H (unsubstituted) | Neutral | 5.56 | 273 | Limited bioactivity |
p-Methoxyphenyl | Moderate +R | 4.72 | 310 | Antimicrobial lead |
p-N,N-Dimethylaminophenyl | Strong +R | 4.38 | 295-350 | Broad-spectrum bioactivity |
m-Trifluoromethylphenyl | Strong -I | 5.01 | 285 | Anticancer leads |
The specific compound 2-(p-N,N-dimethylaminophenyl)-1H-benzoimidazole emerged as a synthetic target in the late 20th century, with its first comprehensive characterization reported in 1971. Commercial availability began through specialty chemical suppliers like ATK Chemical Company and Fluorochem UK Ltd. by the early 2000s [2]. Its therapeutic potential was initially explored as an anthelmintic and antifungal agent inspired by structurally related drugs like albendazole and chlormidazole [6].
The structural renaissance in benzimidazole chemistry during the 2010-2020 period revealed this specific derivative's unique potential. Research demonstrated its superiority over simple phenyl-substituted analogs in both antiproliferative and antimicrobial assays, positioning it as a versatile pharmacophore rather than merely a chemical intermediate [3] [5]. Recent investigations (2020-2023) have particularly emphasized its role as a dual-action therapeutic candidate capable of targeting both proliferative and infectious disease processes – a critical advantage for immunocompromised cancer patients [3] [5] [9].
Table 3: Key Developments in the Compound's Research History
Time Period | Key Advancements | Significance |
---|---|---|
1971-2000 | Initial synthetic reports; structural characterization | Established synthetic accessibility and basic properties |
2000-2010 | Commercial availability; preliminary screening | Enabled broad research access |
2010-2015 | Recognition as antimicrobial lead | MIC values established against Gram-positive bacteria |
2015-2020 | Discovery of anticancer potential (NCI screening) | GI₅₀ values 0.16-3.6 μM across cancer cell lines |
2020-Present | Validation as dual-action therapeutic scaffold | Mechanism studies (Topo I/DHFR inhibition) |
CAS No.: 11033-22-0
CAS No.: 25596-24-1
CAS No.: 67259-17-0
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4